molecular formula C11H10O2S B14392611 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one CAS No. 88050-78-6

7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one

Cat. No.: B14392611
CAS No.: 88050-78-6
M. Wt: 206.26 g/mol
InChI Key: BYLCPOOZIQHHNY-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one: is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound features a seven-membered ring fused with a thiophene ring, making it a bicyclic structure. The presence of a methoxy group and a methyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone derivatives and thiophene precursors, followed by methoxylation and methylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

88050-78-6

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

7-methoxy-2-methylcyclohepta[b]thiophen-8-one

InChI

InChI=1S/C11H10O2S/c1-7-6-8-4-3-5-9(13-2)10(12)11(8)14-7/h3-6H,1-2H3

InChI Key

BYLCPOOZIQHHNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(=O)C(=CC=C2)OC

Origin of Product

United States

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